4-methyl-N-(6-oxo-1,6-dihydro-3,4'-bipyridin-5-yl)benzenesulfonamide
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Overview
Description
4-METHYL-N-{6-OXO-1,6-DIHYDRO-[3,4’-BIPYRIDIN]-5-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of bipyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{6-OXO-1,6-DIHYDRO-[3,4’-BIPYRIDIN]-5-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzenesulfonamide with a bipyridine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{6-OXO-1,6-DIHYDRO-[3,4’-BIPYRIDIN]-5-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted bipyridine derivatives .
Scientific Research Applications
4-METHYL-N-{6-OXO-1,6-DIHYDRO-[3,4’-BIPYRIDIN]-5-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{6-OXO-1,6-DIHYDRO-[3,4’-BIPYRIDIN]-5-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and are known for their pharmaceutical and biological activities.
Uniqueness
4-METHYL-N-{6-OXO-1,6-DIHYDRO-[3,4’-BIPYRIDIN]-5-YL}BENZENE-1-SULFONAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15N3O3S/c1-12-2-4-15(5-3-12)24(22,23)20-16-10-14(11-19-17(16)21)13-6-8-18-9-7-13/h2-11,20H,1H3,(H,19,21) |
InChI Key |
LRGAYYZYIWHRPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CNC2=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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